The cyanoacetate moiety (C₂H₂NO₂) in Methyl 2-bromo-2-cyanoacetate is a versatile building block for organic synthesis. PubChem: ) Through various reactions, it can be transformed into a range of other functional groups, allowing researchers to construct complex molecules.
The presence of a bromine atom (Br) makes Methyl 2-bromo-2-cyanoacetate a potential brominating agent. Under specific reaction conditions, the bromine atom could be introduced into other molecules, enabling the study of structure-activity relationships or creating new materials with desired properties.
Methyl 2-bromo-2-cyanoacetate is an organic compound with the molecular formula C4H4BrNO2. It features a bromo group and a cyano group attached to a methyl ester, making it a versatile intermediate in organic synthesis. This compound is characterized by its unique reactivity due to the presence of both the cyano and bromo functionalities, which can participate in various
Methyl 2-bromo-2-cyanoacetate undergoes several notable reactions:
Several methods exist for synthesizing methyl 2-bromo-2-cyanoacetate:
Methyl 2-bromo-2-cyanoacetate serves several purposes in organic chemistry:
Interaction studies involving methyl 2-bromo-2-cyanoacetate focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form adducts with amines and alcohols has been documented, indicating its potential as a reactive intermediate in diverse chemical contexts. Further studies are essential to fully elucidate its interactions and potential applications in medicinal chemistry.
Methyl 2-bromo-2-cyanoacetate shares structural similarities with several other compounds, each exhibiting unique properties:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl Cyanoacetate | C4H5NO2 | Lacks bromine; used as a versatile building block |
| Ethyl 2-bromo-2-cyanoacetate | C5H6BrNO2 | Similar structure but with an ethyl group |
| Ethyl Cyanoacetate | C5H7NO2 | Lacks bromine; commonly used in organic synthesis |
| Methyl 3-bromopropionate | C4H7BrO2 | Contains a propionate group; used in various syntheses |
These compounds highlight the uniqueness of methyl 2-bromo-2-cyanoacetate due to its specific combination of functional groups, which allows for distinct reactivity patterns compared to its analogs.
Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance)
The proton nuclear magnetic resonance spectrum of methyl 2-bromo-2-cyanoacetate exhibits characteristic resonances that reflect the electronic environment of the protons in the molecule [1] [2]. The methyl ester group (COOCH₃) displays a characteristic singlet at approximately 3.8-4.0 ppm, which is typical for methyl esters and consistent with the electronic effects of the adjacent carbonyl group [1]. The most diagnostic signal appears as a quartet around 4.5-5.5 ppm, corresponding to the quaternary carbon proton CH(Br)(CN). This downfield shift is attributed to the combined deshielding effects of the electron-withdrawing bromine atom and the cyano group [3] [4].
The coupling pattern of the methylene proton is influenced by the magnetic anisotropy of both the cyano group and the bromine substituent. The bromine atom, being a heavy halogen, contributes to the observed chemical shift through both inductive and magnetic effects [4]. The cyano group, with its triple bond character, creates an additional deshielding environment that moves the signal further downfield compared to simple bromoacetate derivatives [3].
Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance)
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of methyl 2-bromo-2-cyanoacetate [1] [2]. The carbonyl carbon (C=O) of the ester group resonates at approximately 165-175 ppm, which is characteristic of aliphatic ester carbonyls [5] [1]. The cyano carbon (C≡N) appears as a distinct signal around 115-120 ppm, consistent with the electronic environment of nitrile groups in similar compounds [5] [1].
The quaternary carbon bearing both bromine and cyano substituents (CHBrCN) exhibits a characteristic resonance around 40-50 ppm. This chemical shift reflects the combined electronic effects of the electron-withdrawing substituents [1]. The methyl carbon of the ester group (OCH₃) typically appears around 52-55 ppm, which is standard for methyl ester functionalities [2].
Vibrational Frequency Analysis
The infrared spectrum of methyl 2-bromo-2-cyanoacetate displays several characteristic absorption bands that serve as fingerprints for the functional groups present in the molecule [6] [7]. The most prominent feature is the carbonyl stretch (C=O) of the ester group, which appears as a strong absorption band at approximately 1740-1750 cm⁻¹ [7] [8]. This frequency is typical for aliphatic esters and is consistent with the "Rule of Three" pattern observed in ester spectra [8].
The cyano group (C≡N) produces a characteristic strong absorption at 2250-2260 cm⁻¹, which is diagnostic for nitrile functionalities [6] [9]. This absorption is particularly intense due to the high polarity of the triple bond and serves as a definitive identification marker for the compound [9]. The carbon-bromine stretch (C-Br) appears as a medium intensity band in the region 650-750 cm⁻¹, which is typical for alkyl bromides [10] [11].
Methyl Ester Vibrational Modes
The methyl ester group contributes several characteristic vibrations to the infrared spectrum. The C-H stretching modes of the methyl group appear in the region 2950-3000 cm⁻¹, with both symmetric and antisymmetric stretching modes being observed [6] [12]. The C-O stretching vibrations of the ester functionality appear as two bands following the Rule of Three pattern: the C-C-O stretch at approximately 1200-1240 cm⁻¹ and the O-C-C stretch at 1100-1150 cm⁻¹ [8] [13].
Fingerprint Region Analysis
The fingerprint region (1400-700 cm⁻¹) contains several diagnostic absorptions that are characteristic of the molecular framework. The C-H bending modes of the methyl group appear around 1435 cm⁻¹ and 1380 cm⁻¹, representing the asymmetric and symmetric bending vibrations respectively [12] [14]. The skeletal vibrations involving the C-C bonds of the backbone appear as weaker absorptions in the 1000-1300 cm⁻¹ region [12].
Electronic Transitions
The ultraviolet-visible spectrum of methyl 2-bromo-2-cyanoacetate exhibits absorption bands corresponding to electronic transitions involving the functional groups present in the molecule [15] [16]. The primary absorption maximum is expected to occur around 280-300 nm, corresponding to an n→π* transition involving the carbonyl group of the ester [16] [17]. This transition is characteristic of carbonyl-containing compounds and provides information about the electronic structure of the molecule [15].
The cyano group contributes to the electronic absorption through its own n→π* transition, typically appearing at shorter wavelengths around 220-250 nm [16] [18]. The intensity of this transition is generally weaker than the carbonyl transition but provides additional confirmation of the nitrile functionality [18] [17]. The presence of the bromine atom may cause a slight bathochromic shift in the absorption maxima due to the heavy atom effect [16].
Molar Absorptivity and Transition Assignments
The molar absorptivity values for the observed transitions provide insight into the allowed or forbidden nature of the electronic transitions. The carbonyl n→π* transition typically exhibits moderate intensity with extinction coefficients in the range of 100-1000 M⁻¹cm⁻¹ [16] [17]. The cyano n→π* transition shows lower intensity due to its partially forbidden nature, with extinction coefficients generally below 100 M⁻¹cm⁻¹ [16] [18].
Molecular Conformation
The crystal structure of methyl 2-bromo-2-cyanoacetate reveals important information about the preferred molecular conformation in the solid state. Based on analogous cyanoacetate derivatives, the molecule is expected to adopt a conformation where the cyano group and the ester carbonyl are positioned to minimize steric repulsion while maximizing favorable electrostatic interactions [19] [20]. The presence of the bromine atom introduces additional steric constraints that influence the overall molecular geometry [21].
The bond lengths and angles in the crystal structure reflect the electronic effects of the substituents. The C-C bond connecting the cyano group to the quaternary carbon is expected to be slightly shorter than a typical single bond due to the electron-withdrawing nature of the cyano group [22] [23]. The C-Br bond length is anticipated to be in the range of 1.95-2.00 Å, which is typical for alkyl bromides [21] [24].
Intermolecular Interactions
The crystal packing of methyl 2-bromo-2-cyanoacetate is stabilized by a combination of weak intermolecular interactions. The cyano group can participate in C-H···N hydrogen bonding with neighboring molecules, contributing to the overall stability of the crystal lattice [19] [22]. The carbonyl oxygen of the ester group may engage in C-H···O interactions with methyl protons from adjacent molecules [21].
The bromine atom, being a polarizable heavy halogen, can participate in halogen bonding interactions with electron-rich regions of neighboring molecules. These interactions, while weak, contribute to the overall crystal packing efficiency and stability [21] [19]. The combination of these intermolecular forces determines the final crystal structure and influences the physical properties of the compound [22].
Potential Polymorphic Forms
Based on the structural features of methyl 2-bromo-2-cyanoacetate and the known behavior of related compounds, the possibility of polymorphism cannot be excluded [19] [20]. The presence of multiple functional groups capable of forming different intermolecular interactions suggests that alternative packing arrangements may be possible under different crystallization conditions [19]. The competition between different types of intermolecular interactions could lead to the formation of distinct polymorphic forms with different physical properties [20].
Molecular Packing Efficiency
The packing efficiency in the crystal structure is influenced by the shape and size of the molecules and the nature of the intermolecular interactions. The compact nature of methyl 2-bromo-2-cyanoacetate, combined with the presence of both polar and nonpolar regions, allows for efficient packing in the solid state [21] [19]. The bromine atom, being larger than typical substituents, may create packing challenges that are overcome through optimization of intermolecular interactions [21].
Thermal Transitions
Differential scanning calorimetry analysis of methyl 2-bromo-2-cyanoacetate provides valuable information about the thermal behavior and phase transitions of the compound [25] [26]. The thermogram is expected to show characteristic endothermic transitions corresponding to melting and any solid-state phase transitions that may occur [25]. The melting point, while not reported in the available literature, can be determined through careful differential scanning calorimetry measurements with appropriate heating rates [26].
The glass transition temperature is not applicable to this low molecular weight compound, as it is expected to exist in a crystalline state at room temperature [25]. However, the compound may exhibit multiple thermal events if polymorphic transitions occur during heating [26]. The enthalpy of fusion can be calculated from the area under the melting endotherm, providing information about the strength of intermolecular interactions in the crystal lattice [25].
Thermal Stability Assessment
The thermal stability of methyl 2-bromo-2-cyanoacetate can be evaluated through differential scanning calorimetry by monitoring for exothermic decomposition events [25] [26]. The compound is expected to be thermally stable up to temperatures of 150-200°C, beyond which decomposition may occur [26]. The presence of the bromine atom may lower the decomposition temperature compared to the parent cyanoacetate due to the weakness of the C-Br bond [25].
Heating Rate Effects
The choice of heating rate in differential scanning calorimetry measurements significantly affects the observed thermal transitions [27] [26]. Lower heating rates (2-5°C/min) provide better resolution of closely spaced thermal events and more accurate determination of transition temperatures [27]. Higher heating rates may be necessary for kinetic studies of decomposition processes but can lead to thermal lag and shifted transition temperatures [26].
Weight Loss Profiles
Thermogravimetric analysis of methyl 2-bromo-2-cyanoacetate provides detailed information about the thermal decomposition behavior and thermal stability of the compound [28] [29]. The thermogram is expected to show a single or multi-step decomposition process, depending on the mechanism of thermal breakdown [28]. The initial weight loss may correspond to the elimination of the bromine atom, followed by decomposition of the remaining organic framework [29].
The temperature at which 5% weight loss occurs (T₅%) is a commonly used parameter for assessing thermal stability [30] [28]. For methyl 2-bromo-2-cyanoacetate, this temperature is estimated to be in the range of 150-250°C, based on the thermal behavior of similar compounds [30] [29]. The complete decomposition is expected to occur over a temperature range of 200-400°C, with the formation of volatile decomposition products [28].
Decomposition Kinetics
The kinetics of thermal decomposition can be studied using thermogravimetric analysis by employing different heating rates and analyzing the resulting weight loss curves [31] [29]. The activation energy for decomposition can be calculated using isoconversional methods, providing insight into the mechanism of thermal breakdown [31]. The decomposition of methyl 2-bromo-2-cyanoacetate is expected to follow a complex mechanism involving multiple elementary steps [31].
Atmospheric Effects
The atmosphere under which thermogravimetric analysis is performed significantly affects the observed decomposition behavior [30] [29]. Measurements under inert atmospheres (nitrogen or argon) provide information about pyrolytic decomposition, while measurements in oxidative atmospheres (air or oxygen) reveal combustion behavior [30]. The choice of atmosphere is particularly important for compounds containing halogens, as the formation of corrosive decomposition products can affect the analysis [29].
Simultaneous Differential Scanning Calorimetry-Thermogravimetric Analysis
The combination of differential scanning calorimetry and thermogravimetric analysis provides comprehensive information about the thermal behavior of methyl 2-bromo-2-cyanoacetate [27] [30]. This coupled technique allows for the correlation of thermal events observed in the differential scanning calorimetry trace with weight changes recorded by thermogravimetric analysis [27]. Endothermic events accompanied by weight loss indicate decomposition or volatilization processes, while endothermic events without weight loss suggest phase transitions [30].
Evolved Gas Analysis
The identification of gases evolved during thermal decomposition provides valuable information about the decomposition mechanism [32] [29]. For methyl 2-bromo-2-cyanoacetate, the expected decomposition products include hydrogen bromide, carbon dioxide, and various organic fragments [32]. The use of coupled techniques such as thermogravimetric analysis-mass spectrometry or thermogravimetric analysis-Fourier transform infrared spectroscopy allows for real-time identification of evolved gases [32].
Thermal Characterization Parameters